molecular formula C18H14S4 B14268562 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene CAS No. 153561-84-3

2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene

Cat. No.: B14268562
CAS No.: 153561-84-3
M. Wt: 358.6 g/mol
InChI Key: HUAHQSRHSSSNFJ-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene typically involves the coupling of thiophene derivatives through various organic reactions. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst . Another method is the Suzuki coupling reaction, which uses boronic acid derivatives and halogenated thiophenes in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), bromine (bromination), acyl chlorides (acylation)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as signal transduction and gene expression .

Properties

CAS No.

153561-84-3

Molecular Formula

C18H14S4

Molecular Weight

358.6 g/mol

IUPAC Name

2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene

InChI

InChI=1S/C18H14S4/c1-3-15(19-11-1)17-9-7-13(21-17)5-6-14-8-10-18(22-14)16-4-2-12-20-16/h1-4,7-12H,5-6H2

InChI Key

HUAHQSRHSSSNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCC3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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